4-甲基-4'-吗啉甲基联苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

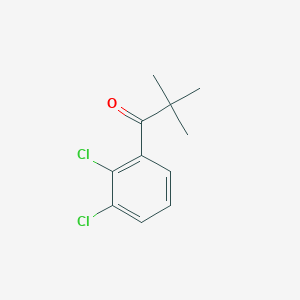

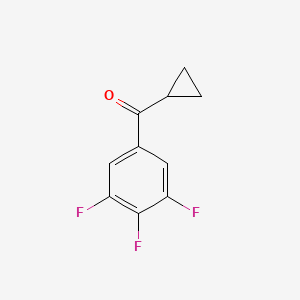

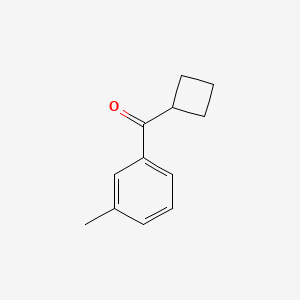

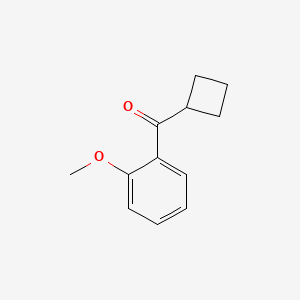

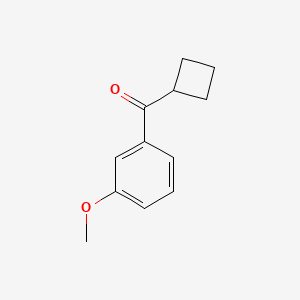

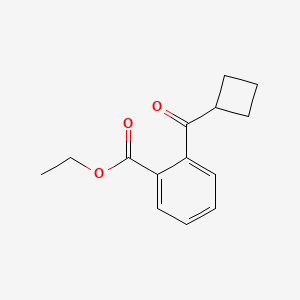

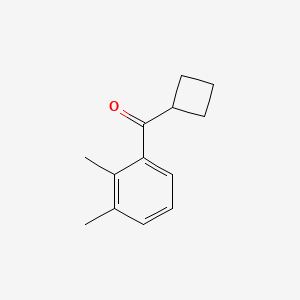

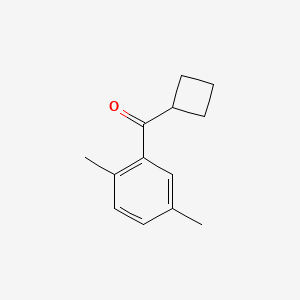

4-Methyl-4'-morpholinomethyl benzophenone, commonly referred to as MMBP, is an organic compound classified as a benzophenone. It is a white, crystalline solid with a melting point of 87-90°C and a boiling point of 178-180°C. MMBP is a useful reagent in organic synthesis and has a variety of research and industrial applications.

科学研究应用

光聚合和材料科学

4-甲基-4'-吗啉甲基联苯酮参与了光聚合和材料科学领域。一项研究探讨了1,6-己二醇双丙烯酸酯的光聚合动力学,使用4-甲基联苯酮衍生物作为光引发剂。研究发现,二芳基酮的结构及其质量比在光聚合速率和单体转化动力学中起着至关重要的作用。这突显了4-甲基-4'-吗啉甲基联苯酮在光聚合过程中的重要性,具有在开发具有增强性能的材料中的潜在应用(Sun Meng-zhou, 2007)。

癌症研究和抗增殖特性

在癌症研究中,合成了新型联苯酮衍生物,包括4-甲基-4'-吗啉甲基联苯酮,并对其进行了细胞毒性和抗肿瘤活性筛选。具有吗啉和硫吗啉联苯酮结构的化合物对各种癌细胞系表现出强大的细胞毒性活性。这些发现表明了4-甲基-4'-吗啉甲基联苯酮衍生物在开发新的癌症治疗药物方面的潜力(E. Kumazawa et al., 1997)。

光引发剂迁移和食品安全

从包装材料中迁移的光引发剂,包括4-甲基-4'-吗啉甲基联苯酮,被定量评估其进入食品模拟物的迁移行为,以评估食品安全。研究表明,微波和传统加热等加热方法可以加速光引发剂进入食品的迁移速率,对食品安全和包装材料设计产生影响(Shuilin Ji et al., 2019)。

安全和危害

作用机制

Target of Action

This compound is a derivative of benzophenone, which has been studied for its antitumor activity . .

Mode of Action

Benzophenone derivatives have been shown to exhibit antitumor activity . The exact mechanism by which this compound interacts with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzophenone derivatives have been associated with antitumor activity, suggesting that they may interact with pathways related to cell proliferation and apoptosis

Result of Action

Benzophenone derivatives have been associated with antitumor activity This suggests that the compound may have potential effects on cell proliferation and apoptosis

生化分析

Biochemical Properties

4-Methyl-4’-morpholinomethyl benzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 4-Methyl-4’-morpholinomethyl benzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 4-Methyl-4’-morpholinomethyl benzophenone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, 4-Methyl-4’-morpholinomethyl benzophenone can alter the expression of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Methyl-4’-morpholinomethyl benzophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can result in altered gene expression and changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-4’-morpholinomethyl benzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methyl-4’-morpholinomethyl benzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Methyl-4’-morpholinomethyl benzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 4-Methyl-4’-morpholinomethyl benzophenone have been associated with liver toxicity in animal studies . It is crucial to determine the appropriate dosage to avoid adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

4-Methyl-4’-morpholinomethyl benzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo oxidation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways are essential for understanding the compound’s overall effects on the body.

Transport and Distribution

Within cells and tissues, 4-Methyl-4’-morpholinomethyl benzophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effects on the body.

Subcellular Localization

The subcellular localization of 4-Methyl-4’-morpholinomethyl benzophenone is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

属性

IUPAC Name |

(4-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPLCFQVKQDBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642617 |

Source

|

| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-66-9 |

Source

|

| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。